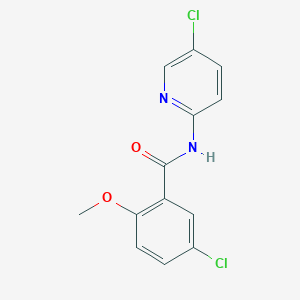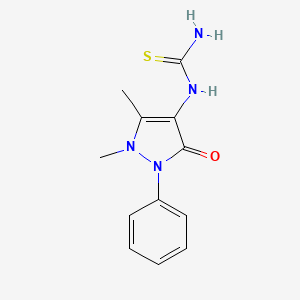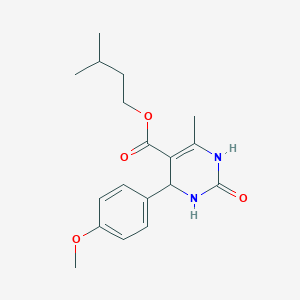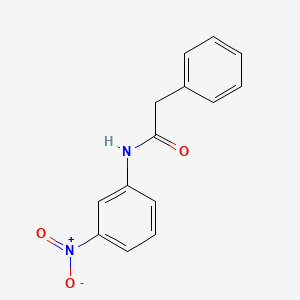![molecular formula C20H25BrN8O2 B11707955 2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazine linkage to a bromonitrophenyl moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2E)-2-(4-Brom-3-nitrobenzyliden)hydrazinyl]-4,6-di(Piperidin-1-yl)-1,3,5-triazin erfolgt typischerweise in einem mehrstufigen Prozess:
Bildung des Triazinkerns: Der Triazinring kann durch Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen synthetisiert werden.
Einführung von Piperidinylgruppen: Piperidin wird über nukleophile Substitutionsreaktionen in den Triazinkerns eingeführt.
Bildung der Hydrazinylverknüpfung: Die Hydrazinylgruppe wird durch eine Kondensationsreaktion mit Hydrazinderivaten an den Triazinring gebunden.
Anlagerung der Bromnitrobenzyliden-Einheit: Der letzte Schritt beinhaltet die Kondensation des Hydrazinyl-Triazin-Zwischenprodukts mit 4-Brom-3-nitrobenzaldehyd unter sauren oder basischen Bedingungen, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, die präzise Steuerung von Reaktionsparametern und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-[(2E)-2-(4-Brom-3-nitrobenzyliden)hydrazinyl]-4,6-di(Piperidin-1-yl)-1,3,5-triazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter starken oxidierenden Bedingungen weiter oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einem Amin reduziert werden.
Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.
Reduktion: Wasserstoffgas (H₂) mit Palladium auf Aktivkohle (Pd/C)-Katalysator.
Substitution: Natriumazid (NaN₃) oder andere Nukleophile in polaren aprotischen Lösungsmitteln.
Hauptprodukte
Oxidation: Bildung von Dinitroderivaten.
Reduktion: Bildung von Aminoderivaten.
Substitution: Bildung von Azidoderivaten oder anderen substituierten Produkten.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-(4-Brom-3-nitrobenzyliden)hydrazinyl]-4,6-di(Piperidin-1-yl)-1,3,5-triazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wegen seiner einzigartigen strukturellen Merkmale wird es für seine potenzielle Verwendung in der Medikamentenentwicklung untersucht.
Industrie: Aufgrund seiner Stabilität und Reaktivität wird es bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-[(2E)-2-(4-Brom-3-nitrobenzyliden)hydrazinyl]-4,6-di(Piperidin-1-yl)-1,3,5-triazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydrazinyl- und Nitrogruppen der Verbindung können an Redoxreaktionen teilnehmen, was möglicherweise zur Bildung reaktiver Sauerstoffspezies (ROS) führt, die Zellschäden verursachen können. Darüber hinaus kann die Verbindung mit Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(2E)-2-(4-Chlor-3-nitrobenzyliden)hydrazinyl]-4,6-di(Piperidin-1-yl)-1,3,5-triazin
- 2-[(2E)-2-(4-Fluor-3-nitrobenzyliden)hydrazinyl]-4,6-di(Piperidin-1-yl)-1,3,5-triazin
- 2-[(2E)-2-(4-Methyl-3-nitrobenzyliden)hydrazinyl]-4,6-di(Piperidin-1-yl)-1,3,5-triazin
Einzigartigkeit
Die Einzigartigkeit von 2-[(2E)-2-(4-Brom-3-nitrobenzyliden)hydrazinyl]-4,6-di(Piperidin-1-yl)-1,3,5-triazin liegt im Vorhandensein der Bromnitrobenzyliden-Einheit, die besondere elektronische und sterische Eigenschaften verleiht. Dies macht die Verbindung besonders interessant für Anwendungen, die bestimmte Reaktivitäts- und Stabilitätsprofile erfordern.
Eigenschaften
Molekularformel |
C20H25BrN8O2 |
|---|---|
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H25BrN8O2/c21-16-8-7-15(13-17(16)29(30)31)14-22-26-18-23-19(27-9-3-1-4-10-27)25-20(24-18)28-11-5-2-6-12-28/h7-8,13-14H,1-6,9-12H2,(H,23,24,25,26)/b22-14+ |
InChI-Schlüssel |
XPXCNXFGUKPWKI-HYARGMPZSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])N4CCCCC4 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)

![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)

![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)

![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)

